Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate
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Overview
Description
Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by its methoxy and methyl substituents, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate typically involves the esterification of 3-methoxy-2,5-dimethylpyridine-4-carboxylic acid. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-2,5-dimethylpyridine-4-carboxaldehyde.
Reduction: Formation of 3-methoxy-2,5-dimethylpyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-2,5-dimethylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
Methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its pyridine ring structure also differentiates it from similar benzene derivatives, offering unique interactions in biological and chemical systems.
Properties
CAS No. |
62312-45-2 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-methoxy-2,5-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-5-11-7(2)9(13-3)8(6)10(12)14-4/h5H,1-4H3 |
InChI Key |
WCSHJGFWEWVYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(=O)OC)OC)C |
Origin of Product |
United States |
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